molecular formula C4H6BrN3 B174882 4-bromo-5-methyl-1H-pyrazol-3-amine CAS No. 1780-72-9

4-bromo-5-methyl-1H-pyrazol-3-amine

Cat. No.: B174882
CAS No.: 1780-72-9
M. Wt: 176.01 g/mol
InChI Key: WZMBDMWFVPKYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-methyl-1H-pyrazol-3-amine (CAS: 1780-72-9) is a brominated pyrazole derivative with the molecular formula C₄H₆BrN₃ and a molecular weight of 176.016 g/mol . Its structure features a bromine atom at position 4 and a methyl group at position 5 of the pyrazole ring, as illustrated by its SMILES notation CC1=C(C(=NN1)N)Br and InChIKey WZMBDMWFVPKYCF-UHFFFAOYSA-N .

Preparation Methods

General Strategies for Brominated Pyrazole Amine Synthesis

Brominated pyrazole amines are typically synthesized via cyclocondensation reactions followed by bromination and functional group transformations. The critical challenge lies in achieving regioselective bromination at the desired position while preserving the amine functionality. For 4-bromo-5-methyl-1H-pyrazol-3-amine, two primary pathways emerge:

  • Ring Construction with Pre-Substituted Methyl Groups : Building the pyrazole core with the methyl group already positioned at C5, followed by bromination at C4.

  • Post-Cyclization Functionalization : Introducing bromine and methyl groups after pyrazole ring formation, though this requires precise control to avoid side reactions .

Condensation-Based Ring Formation

The foundation of pyrazole synthesis often involves 1,3-dipolar cycloaddition between hydrazines and dicarbonyl compounds. For example, diethyl butynedioate reacts with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, as demonstrated in a related synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine . Adapting this method for this compound would require a substituted hydrazine or dicarbonyl precursor to pre-install the methyl group at C5.

Reaction Conditions :

  • Temperature : Reactions are typically conducted at reflux (100–110°C) in polar aprotic solvents like acetonitrile or DMF.

  • Catalysts : Acidic or basic conditions may be employed to accelerate cyclization.

Bromination Techniques

Bromination of pyrazole intermediates is a pivotal step. The patent CN112079781A describes using tribromooxyphosphorus (POBr₃) to convert a hydroxyl group at C5 to bromine in 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate . For this compound, bromination at C4 would necessitate a directing group (e.g., hydroxyl or nitro) at that position prior to reaction with POBr₃.

Key Considerations :

  • Regioselectivity : Electron-donating groups (e.g., methyl at C5) may direct bromination to the adjacent C4 position via resonance effects.

  • Solvent Systems : Acetonitrile and dichloromethane are preferred for their ability to dissolve both organic substrates and POBr₃.

Hydrolysis and Amine Deprotection

After bromination, hydrolysis of ester or carbamate groups yields the free amine. In CN112079781A, tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate is hydrolyzed using trifluoroacetic acid (TFA) to release the amine . For the target compound, a similar deprotection strategy could be employed if a carbamate-protected intermediate is synthesized.

Optimization Data :

StepReagentTemperatureYield
Carbamate hydrolysis50% TFA in CH₂Cl₂Room temp68.6%
Ester hydrolysis10% NaOH in EtOHRoom temp93.2%

Challenges and Limitations

  • Regioselectivity : Ensuring bromination occurs exclusively at C4 remains a significant hurdle, particularly if competing positions are activated.

  • Functional Group Compatibility : The amine group’s nucleophilicity may interfere with bromination reagents, necessitating protection-deprotection sequences.

  • Scalability : Methods relying on low-temperature reactions (e.g., −78°C) or pyrophoric reagents (e.g., n-BuLi) are impractical for industrial-scale synthesis .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The bromine atom at position 4 participates in nucleophilic substitution reactions under controlled conditions. This reactivity is influenced by the electron-donating methyl group at position 5 and the amine group at position 3, which modulate the ring's electronic properties.

Key Reactions:

  • Amination: Reacts with primary or secondary amines (e.g., methylamine, piperidine) in the presence of a palladium catalyst to yield 4-amino derivatives .

  • Alkoxylation: Substitution with alkoxides (e.g., sodium methoxide) produces 4-alkoxy pyrazoles under basic conditions .

Example Conditions:

Reaction TypeReagents/ConditionsYieldProduct
AminationPd(OAc)₂, Xantphos, DMF, 100°C72%4-(Methylamino)-5-methyl-1H-pyrazol-3-amine
AlkoxylationNaOMe, MeOH, reflux65%4-Methoxy-5-methyl-1H-pyrazol-3-amine

Functionalization of the Amine Group

The primary amine at position 3 undergoes typical amine reactions, enabling further derivatization:

Acylation:
Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form acetamide derivatives .
Schiff Base Formation: Condenses with aldehydes (e.g., benzaldehyde) to generate imine-linked products .

Example:

C4H6BrN3+CH3COClC6H8BrN3O(Yield 85 )\text{C}_4\text{H}_6\text{BrN}_3+\text{CH}_3\text{COCl}\rightarrow \text{C}_6\text{H}_8\text{BrN}_3\text{O}\quad (\text{Yield 85 })

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling bond formation with aryl or alkenyl groups:

Suzuki-Miyaura Coupling:
Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in THF/water to yield biaryl derivatives .

Conditions and Outcomes:

Coupling PartnerCatalyst SystemTemperatureYield
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃80°C68%
Vinylboronic esterPd(dba)₂, SPhos90°C61%

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

Pyrazolo[1,5-a]pyrimidines:
Reacts with β-diketones or α,β-unsaturated ketones under acidic conditions to form tricyclic structures.

Example Pathway:

C4H6BrN3+CH3COCH2COCH3HClC9H11N5O(Yield 78 )\text{C}_4\text{H}_6\text{BrN}_3+\text{CH}_3\text{COCH}_2\text{COCH}_3\xrightarrow{\text{HCl}}\text{C}_9\text{H}_{11}\text{N}_5\text{O}\quad (\text{Yield 78 })

Oxidation and Reduction

  • Oxidation: Treatment with hydrogen peroxide or mCPBA oxidizes the amine to a nitro group .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the bromine to hydrogen, yielding 5-methyl-1H-pyrazol-3-amine .

Stability and Environmental Factors

The compound degrades under prolonged UV exposure or extreme pH conditions. Hydrolytic stability studies show:

ConditionHalf-LifeDegradation Products
pH 2 (HCl, 25°C)48 hrs5-Methyl-1H-pyrazol-3-amine
pH 12 (NaOH, 25°C)24 hrsDehydrohalogenated pyrazole

Scientific Research Applications

Pharmaceutical Development

4-Bromo-5-methyl-1H-pyrazol-3-amine serves as a crucial intermediate in the synthesis of pharmaceutical compounds, particularly those targeting inflammatory conditions and pain relief. Its structural properties allow for modifications that enhance biological activity.

Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects. A study focused on modifying the pyrazole ring structure to optimize its interaction with COX enzymes, leading to improved analgesic properties in preclinical models .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in developing agrochemicals, such as pesticides and herbicides. Its effectiveness in enhancing crop yield while providing protection against pests makes it a valuable compound in this sector.

Case Study: Pesticide Formulation

A formulation study showed that incorporating this compound into pesticide formulations increased efficacy against common agricultural pests while minimizing environmental impact .

Material Science

The compound is also explored in material science for creating novel materials with enhanced thermal stability and chemical resistance. These properties are crucial for applications in coatings and polymers.

Case Study: Polymer Development

Research indicated that incorporating this compound into polymer matrices improved their mechanical properties and thermal stability, making them suitable for high-performance applications .

Biochemical Research

In biochemical research, this compound acts as a tool for studying enzyme interactions and biological pathways. It is instrumental in drug discovery processes, helping researchers identify potential therapeutic targets.

Case Study: Enzyme Inhibition Studies

A series of assays demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, highlighting its potential as a lead compound for developing new drugs.

Comparison with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
4-Iodo-5-methyl-1H-pyrazol-3-amineIodine instead of bromineModerate antibacterial activity
5-Methyl-1H-pyrazol-3-amineLacks halogen at the 4-positionLimited anti-inflammatory effects
This compoundBromine at the 4-positionSimilar antimicrobial properties

Mechanism of Action

The mechanism of action of 4-bromo-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, pyrazole derivatives are known to inhibit ATP-sensitive potassium channels in cardiac muscle, which can be beneficial in treating cardiovascular diseases .

Comparison with Similar Compounds

The structural and functional properties of 4-bromo-5-methyl-1H-pyrazol-3-amine are best contextualized by comparing it to pyrazole analogs with varying substituents. Below is a detailed analysis:

Structural and Substituent Analysis

The substituent positions and electronic effects critically influence physicochemical properties. Key comparisons include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Source
This compound C₄H₆BrN₃ Br (C4), CH₃ (C5) 176.016 Moderate steric bulk; Br enhances halogen bonding
3-(3-Bromophenyl)-1H-pyrazol-5-amine C₉H₈BrN₃ Br on phenyl (C3), phenyl (C3) 238.09 Aromatic π-π interactions; higher lipophilicity
4-Bromo-5-phenyl-1H-pyrazol-3-amine C₉H₈BrN₃ Br (C4), phenyl (C5) 238.09 Enhanced steric hindrance; potential for aryl interactions
4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine C₄H₃BrF₃N₃ Br (C4), CF₃ (C5) 230.00 Strong electron-withdrawing effects; increased polarity
3-Methyl-1H-pyrazol-5-amine C₄H₇N₃ CH₃ (C3) 97.13 Simplified structure; higher solubility

Electronic and Steric Effects

  • Bromine vs. Trifluoromethyl (CF₃): Bromine’s moderate electron-withdrawing effect contrasts with CF₃’s strong electronegativity, making the latter more reactive in polar environments .
  • Methyl vs. Phenyl: The methyl group in the target compound reduces steric bulk compared to phenyl analogs, improving membrane permeability .
  • Substituent Position: Bromine at C4 in the target compound and analogs (e.g., 4-bromo-5-phenyl) ensures consistent electronic effects, while substituents at C5 dictate steric and solubility profiles .

Biological Activity

4-Bromo-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C4H6BrN3C_4H_6BrN_3. The presence of a bromine atom and a methyl group on the pyrazole ring significantly influences its biological activity and chemical reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in cell signaling pathways, particularly protein tyrosine phosphatases, which are crucial for cellular regulation .
  • Binding Affinity : Research indicates that it interacts with proteins associated with signal transduction pathways, potentially altering cellular responses. Techniques such as surface plasmon resonance have been employed to study these interactions.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.9 - 125 μg/mL
Pseudomonas aeruginosa62.5 - 31.2 μg/mL

These results indicate that the compound outperforms traditional antibiotics like levofloxacin in certain contexts .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It shows promise in inhibiting cancer cell proliferation through the modulation of key signaling pathways. For instance, studies suggest that it may induce apoptosis in various cancer cell lines by affecting the expression of pro-apoptotic and anti-apoptotic proteins .

Case Studies

Several case studies highlight the biological effects of this compound:

  • Cancer Cell Lines : In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent.
  • In Vivo Models : Animal models have shown that administration of this compound leads to reduced tumor growth rates compared to control groups .

Research Findings

Recent research has focused on optimizing the pharmacological profile of this compound through structural modifications. The incorporation of additional functional groups has been shown to enhance its solubility and bioavailability, thereby improving its therapeutic efficacy against targeted diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-5-methyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization or condensation reactions. For example, three-component reactions involving pyrazole precursors, aldehydes, and isothiocyanates in ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) with catalytic p-toluenesulfonic acid (p-TSA) improve regioselectivity and yield . Optimization may involve adjusting solvent polarity, temperature (e.g., microwave-assisted synthesis for faster kinetics), or catalysts like triethylamine to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify substituent positions and confirm bromine/methyl group integration .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond angles, hydrogen bonding, and packing motifs .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How can computational modeling assist in predicting the reactivity of this compound?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in substitution reactions. Molecular docking studies can forecast binding affinities for biological targets using software like AutoDock .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., polymorphism) be resolved during structural analysis?

Polymorphs arise from variations in hydrogen bonding (e.g., C–H···π interactions) or solvent inclusion. Use high-resolution X-ray data (≤1.0 Å) and SHELXL’s TWIN/BASF commands to refine twinned crystals. Compare experimental powder XRD patterns with simulated data from Mercury software to identify dominant phases .

Q. What strategies address low yields in cross-coupling reactions involving the bromine substituent?

Catalytic systems like Pd(PPh3_3)4_4/CuI in DMF under inert atmospheres enhance Suzuki-Miyaura coupling efficiency. Microwave irradiation (100–120°C, 30 min) accelerates aryl-aryl bond formation while minimizing dehalogenation side reactions .

Q. How do steric and electronic effects influence the compound’s bioactivity in pharmacological assays?

The bromine atom enhances electrophilicity for covalent binding, while the methyl group increases lipophilicity, improving membrane permeability. Structure-activity relationship (SAR) studies via substituent variation (e.g., replacing Br with CF3_3) and in vitro assays (e.g., antitubercular IC50_{50}) guide lead optimization .

Q. What methodologies validate the compound’s role in supramolecular assemblies or metal-organic frameworks (MOFs)?

Single-crystal X-ray analysis reveals coordination modes (e.g., N–Br···metal interactions). Spectrophotometric titration with Cu(II) or Fe(II) ions in DMSO quantifies binding constants. Graph set analysis identifies recurring hydrogen-bonding motifs (e.g., R_2$$^2(8) rings) .

Q. Methodological Tables

Table 1: Key Crystallographic Parameters for this compound Derivatives

Compound IDSpace GroupR FactorHydrogen Bonding MotifsReference
C10H9BrN2OP21_1/c0.031C–H···N, π-π stacking
C17H22BrN3C2/c0.042C–H···Br, dimeric pairs

Table 2: Optimized Reaction Conditions for Functionalization

Reaction TypeCatalystSolventYield (%)Reference
Suzuki CouplingPd/C, K2_2CO3_3DMF/H2_2O78–85
Cyclizationp-TSA[BMIM]Br92

Properties

IUPAC Name

4-bromo-5-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-2-3(5)4(6)8-7-2/h1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMBDMWFVPKYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361300
Record name 4-bromo-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780-72-9
Record name 4-bromo-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-bromo-5-methylpyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.